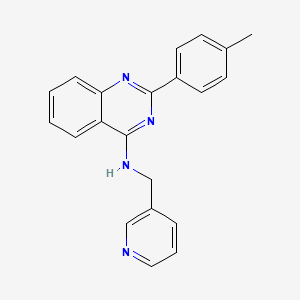
2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a cyclohexene ring fused to an isoquinoline core, with methoxy groups at the 6 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Isoquinoline Core: The cyclohexene derivative is then reacted with a suitable isoquinoline precursor under acidic or basic conditions to form the desired isoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, calcium signaling, and oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxyisoquinoline
- 2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to its specific structural features, such as the presence of both cyclohexene and isoquinoline moieties, and the methoxy groups at the 6 and 7 positions. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
2-(cyclohex-3-en-1-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-4,10-11,14H,5-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJAGZGQSFFFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3CCC=CC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975888.png)
![CYCLOPROPYL[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4975895.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4975903.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridinylmethyl)-2-pyridinamine](/img/structure/B4975911.png)
![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975917.png)

![N-[(5-chloro-2-thienyl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B4975937.png)
![4-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4975960.png)
![4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B4975974.png)
![6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4975981.png)
![METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B4975990.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-thienylmethyl)benzamide](/img/structure/B4975996.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4976001.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4976005.png)
